molecular formula C9H8ClNO2 B2405911 5-Chloro-4-cyclopropylpyridine-2-carboxylic acid CAS No. 1256790-87-0

5-Chloro-4-cyclopropylpyridine-2-carboxylic acid

Cat. No.: B2405911
CAS No.: 1256790-87-0
M. Wt: 197.62
InChI Key: HCFAHZINYABYMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-cyclopropylpyridine-2-carboxylic acid typically involves the chlorination of 4-cyclopropylpyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 5-position of the pyridine ring. Common reagents used in this process include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactions using similar reagents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-cyclopropylpyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-cyclopropylpyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-cyclopropylpyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the carboxylic acid group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropylpyridine-2-carboxylic acid: Lacks the chlorine atom at the 5-position.

    5-Bromo-4-cyclopropylpyridine-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    5-Chloro-2-pyridinecarboxylic acid: Similar but without the cyclopropyl group.

Uniqueness

5-Chloro-4-cyclopropylpyridine-2-carboxylic acid is unique due to the presence of both the chlorine atom and the cyclopropyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

5-chloro-4-cyclopropylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-7-4-11-8(9(12)13)3-6(7)5-1-2-5/h3-5H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFAHZINYABYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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